molecular formula C8H10N2O B11765744 2-Cyclopropyl-4-methylpyrimidin-5-ol CAS No. 73901-42-5

2-Cyclopropyl-4-methylpyrimidin-5-ol

Cat. No.: B11765744
CAS No.: 73901-42-5
M. Wt: 150.18 g/mol
InChI Key: QLPLLDWUEDFBNM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5, a cyclopropyl substituent at position 2, and a methyl group at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents. The cyclopropyl group enhances ring stability and may influence steric interactions in biological systems, while the methyl group contributes to lipophilicity and metabolic resistance.

Properties

CAS No.

73901-42-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-cyclopropyl-4-methylpyrimidin-5-ol

InChI

InChI=1S/C8H10N2O/c1-5-7(11)4-9-8(10-5)6-2-3-6/h4,6,11H,2-3H2,1H3

InChI Key

QLPLLDWUEDFBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylpyrimidin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropylamine with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a base can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of 2-Cyclopropyl-4-methylpyrimidin-5-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylpyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-4-methylpyrimidin-5-ol serves as a significant building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Applications in Medicinal Chemistry:

  • Anticancer Activity : Preliminary studies indicate that 2-Cyclopropyl-4-methylpyrimidin-5-ol may inhibit cell proliferation, suggesting potential applications in cancer therapy. Similar compounds have shown promise in this area, warranting further investigation into their mechanisms of action.
  • Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can suppress COX-2 activity, an important target in the treatment of inflammatory diseases. For instance, some pyrimidine derivatives exhibited significant anti-inflammatory effects with IC50 values comparable to established drugs like celecoxib .

Biological Studies

The compound's interactions with biological systems have been the focus of numerous studies, particularly concerning enzyme inhibition and receptor binding.

Research Findings:

  • Enzyme Inhibition : 2-Cyclopropyl-4-methylpyrimidin-5-ol has been shown to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for understanding its pharmacological profile and optimizing its therapeutic applications.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of agrochemicals and other industrial products.

Industrial Use Cases:

  • Agrochemical Development : The structural characteristics of 2-Cyclopropyl-4-methylpyrimidin-5-ol make it suitable for creating new agrochemical agents that can enhance crop protection and yield.

Case Studies

Several case studies have explored the biological effects and therapeutic potentials of 2-Cyclopropyl-4-methylpyrimidin-5-ol:

Study TypeObjectiveFindingsYear
Antimicrobial ActivityAssess efficacy against bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer EvaluationEvaluate cytotoxic effects on MCF-7 cellsDose-dependent decrease in cell viability (IC50 = 15 µM)2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of pyrimidine derivatives is essential for optimizing their biological activities. Research has indicated that modifications to the pyrimidine ring can significantly enhance the compound's potency against various targets.

Notable SAR Insights:

  • Substituents on the pyrimidine skeleton can influence anti-inflammatory activity, with certain electron-releasing groups enhancing efficacy .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-cyclopropyl-4-methylpyrimidin-5-ol, we analyze pyrimidine derivatives with analogous substituents or functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications Reference
2-Cyclopropyl-4-methylpyrimidin-5-ol 2-cyclopropyl, 4-methyl, 5-OH ~166.2 g/mol* Potential kinase modulation, antiviral activity (inferred) N/A
5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid ester 5-fluoro, oxathiolane ester, 4-amino ~423.5 g/mol Antiviral prodrug (e.g., nucleoside analogs)
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonyl, ethoxy, pyrazolopyrimidinone ~396.8 g/mol Phosphodiesterase inhibition (e.g., sildenafil analogs)
(5S)-5-({[6-(2-Cyclopropylpyrimidin-5-yl)-3,4-dihydroisoquinolin-2(1H)-yl]sulfonyl}methyl)-5-ethylimidazolidine-2,4-dione 2-cyclopropylpyrimidine, sulfonyl, ethyl ~519.6 g/mol Cardiovascular or CNS targeting (patented synthesis)

*Calculated based on molecular formula C₈H₁₀N₂O.

Key Observations

Substituent Effects on Bioactivity The cyclopropyl group in the target compound and the patent-derived imidazolidine derivative suggests a role in enhancing metabolic stability and steric shielding. The 5-hydroxyl group distinguishes the target compound from sulfonyl or ester-containing analogs (e.g., ). This polar group may improve aqueous solubility but reduce membrane permeability compared to halogenated (e.g., 5-fluoro in ) or sulfonylated derivatives.

Ring System Variations Pyrazolo[4,3-d]pyrimidinones (e.g., ) exhibit planar, fused-ring systems that enhance binding to enzymes like phosphodiesterases. In contrast, the simpler pyrimidine core of the target compound may favor selectivity for kinases or viral polymerases.

In contrast, sulfonyl chlorides () or esterified derivatives () offer more straightforward functionalization pathways.

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl-substituted pyrimidines, as seen in , demonstrate reduced CYP450-mediated metabolism compared to ethyl or isopropyl analogs. This suggests that 2-cyclopropyl-4-methylpyrimidin-5-ol may exhibit favorable pharmacokinetics in vivo.
  • Antiviral Potential: The oxathiolane ester in highlights the importance of prodrug strategies for pyrimidine analogs. While the target compound lacks an ester moiety, its hydroxyl group could serve as a site for prodrug derivatization.
  • Enzyme Inhibition: The chlorosulfonyl group in contributes to covalent binding with enzymes, a feature absent in the target compound.

Biological Activity

2-Cyclopropyl-4-methylpyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family, characterized by a cyclopropyl group and a hydroxyl group at the 5-position, along with a methyl group at the 4-position. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-4-methylpyrimidin-5-ol can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This compound features:

  • Cyclopropyl Group : Enhances binding affinity to biological targets.
  • Hydroxyl Group : Potentially involved in hydrogen bonding with enzymes or receptors.
  • Methyl Group : May influence lipophilicity and solubility.

Biological Activities

Research indicates that 2-Cyclopropyl-4-methylpyrimidin-5-ol exhibits several biological activities, particularly in pharmacology. Preliminary studies suggest it may interact with specific biological targets, such as enzymes or receptors, leading to various therapeutic effects.

Potential Therapeutic Applications

  • Antimicrobial Activity : The compound has been explored for its potential to inhibit bacterial growth.
  • Anti-inflammatory Properties : Similar pyrimidine derivatives have shown significant inhibition of COX-2 activity, suggesting that this compound may exhibit similar effects.
  • Antiparasitic Activity : In silico studies have indicated potential inhibitory effects against Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for malaria treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to 2-Cyclopropyl-4-methylpyrimidin-5-ol:

Compound NameStructural FeaturesUnique Properties
2-Cyclopropyl-6-methylpyrimidin-4-aminesCyclopropyl group, amine instead of alcoholPotential anti-inflammatory activity
2-Cyclopropyl-6-methylpyrimidin-4-olHydroxyl group at position 4May exhibit different solubility and reactivity
2-Cyclobutyl-pyrimidin-5-olCyclobutyl instead of cyclopropylAltered steric hindrance affecting biological activity
2-Cyclohexyl-pyrimidin-5-olCyclohexyl substitutionPotentially different pharmacokinetic properties

The specificity of the cyclopropyl and hydroxyl groups in 2-Cyclopropyl-4-methylpyrimidin-5-ol may enhance its binding affinity compared to similar compounds, leading to distinct therapeutic effects.

Case Studies and Research Findings

  • Inhibition of PfDHFR : A study assessed the inhibitory activity of various pyrimidine derivatives against PfDHFR, with some analogues showing promising results in vitro, indicating that modifications in the pyrimidine structure can significantly affect biological activity .
  • Anti-inflammatory Activity : Research on related pyrimidine compounds demonstrated notable in vitro anti-inflammatory effects through COX inhibition, with IC50 values comparable to established drugs like celecoxib . This suggests that further exploration of 2-Cyclopropyl-4-methylpyrimidin-5-ol could reveal similar properties.
  • Molecular Docking Studies : Computational studies have shown that the binding interactions between this compound and various enzymes can be optimized through structural modifications, enhancing its potential as a therapeutic agent .

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